Hydroxy Desmethyl Bosentan

Description

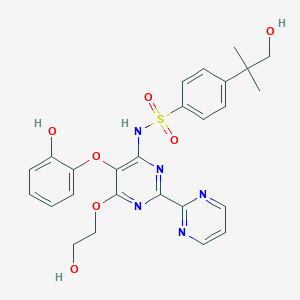

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O7S/c1-26(2,16-33)17-8-10-18(11-9-17)39(35,36)31-22-21(38-20-7-4-3-6-19(20)34)25(37-15-14-32)30-24(29-22)23-27-12-5-13-28-23/h3-13,32-34H,14-16H2,1-2H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCMZWROOURSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401105865 | |

| Record name | 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253688-62-9 | |

| Record name | 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253688-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ro 64-1056 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)[2,2′-bipyrimidin]-4-yl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401105865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXY-DEMETHOXYBOSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM5MDJ6EBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Metabolic Pathway of Bosentan to Hydroxy Desmethyl Bosentan

This technical guide provides a comprehensive overview of the metabolic transformation of Bosentan (B193191), a dual endothelin receptor antagonist, to its secondary metabolite, Hydroxy Desmethyl Bosentan (Ro 64-1056). The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the metabolic cascade, quantitative pharmacokinetic data, and relevant experimental protocols.

The Metabolic Pathway of Bosentan

Bosentan undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4.[1][2][3] The biotransformation is a two-step process leading to the formation of the secondary metabolite, this compound (Ro 64-1056).

The initial metabolic steps involve two primary pathways:

-

Hydroxylation: Bosentan is hydroxylated at its t-butyl group to form the pharmacologically active metabolite, Hydroxy Bosentan (Ro 48-5033).[2][4] This reaction is catalyzed by both CYP2C9 and CYP3A4.[1]

-

O-demethylation: The phenolic methyl ether of Bosentan undergoes O-demethylation to produce Desmethyl Bosentan (Ro 47-8634).[4] This metabolic route is also mediated by CYP2C9 and CYP3A4.[5]

Subsequently, these primary metabolites are further metabolized to form this compound (Ro 64-1056).[1][4] This secondary metabolite is generated through the hydroxylation of Desmethyl Bosentan (Ro 47-8634) or the O-demethylation of Hydroxy Bosentan (Ro 48-5033).[5] Both CYP2C9 and CYP3A4 are involved in these final conversion steps.[1] The majority of Bosentan and its metabolites are eliminated through biliary excretion.[4]

It is also important to note that Bosentan is an inducer of CYP2C9 and CYP3A4, which can lead to an increase in its own clearance over time, a phenomenon known as auto-induction.[6] Furthermore, the hepatic uptake of Bosentan is facilitated by organic anion transporting polypeptides (OATP1B1 and OATP1B3), which can be a site of drug-drug interactions.

Metabolic pathway of Bosentan to this compound.

Quantitative Pharmacokinetic Data

The table below summarizes the key pharmacokinetic parameters of Bosentan and its three major metabolites in healthy male subjects following a single oral dose of 62.5 mg.

| Analyte | Cmax (ng/mL) | AUC(0,∞) (ng·h/mL) | t1/2 (h) |

| Bosentan | 553 | 4001 | 5.4 |

| Hydroxy Bosentan (Ro 48-5033) | 67.5 | 609 | 4.8 |

| Desmethyl Bosentan (Ro 47-8634) | 16.7 | 158 | 4.1 |

| This compound (Ro 64-1056) | 10.4 | 148 | 6.8 |

| Data are presented as geometric means.[1] |

Experimental Protocols

Quantification of Bosentan and its Metabolites in Human Plasma by LC-MS/MS

This section details a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Bosentan and its metabolites in human plasma.[1][7]

3.1.1. Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of human plasma, add an internal standard solution (e.g., deuterated analogs of the analytes).

-

Perform solid-phase extraction (SPE) using a suitable SPE cartridge (e.g., Oasis HLB).

-

Condition the SPE cartridge with methanol (B129727) followed by water.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes and internal standard with an appropriate organic solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.1.2. Liquid Chromatography

-

Column: A reversed-phase C18 column (e.g., Thermo Hypurity C18, 100 mm × 4.6 mm, 5 µm) is suitable for separation.[7]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) is typically used.

-

Flow Rate: A flow rate of 0.4 mL/min is a common starting point.

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

3.1.3. Tandem Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

MRM Transitions:

-

Bosentan: m/z 552 → 202

-

Hydroxy Bosentan (Ro 48-5033): m/z 568 → 202

-

Desmethyl Bosentan (Ro 47-8634): m/z 538 → 202

-

This compound (Ro 64-1056): m/z 554 → 202

-

LC-MS/MS analytical workflow for Bosentan and its metabolites.

In Vitro Metabolism of Bosentan using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of Bosentan in vitro using human liver microsomes (HLM).

3.2.1. Incubation

-

Prepare an incubation mixture containing:

-

Human liver microsomes (e.g., 0.5 mg/mL protein concentration).

-

Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Bosentan (at various concentrations to determine enzyme kinetics).

-

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding an NADPH-generating system (e.g., 1 mM NADPH).

-

Incubate at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Include control incubations without the NADPH-generating system to assess non-enzymatic degradation.

3.2.2. Reaction Termination and Sample Processing

-

Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube for analysis.

3.2.3. Analysis

-

Analyze the supernatant using a validated LC-MS/MS method (as described in section 3.1) to identify and quantify the parent drug (Bosentan) and its metabolites (Hydroxy Bosentan, Desmethyl Bosentan, and this compound).

-

Determine the rates of metabolite formation and the depletion of the parent compound to calculate enzyme kinetic parameters such as Km and Vmax.

References

- 1. Single- and multiple-dose pharmacokinetics of bosentan and its interaction with ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Absorption, excretion, and metabolism of the endothelin receptor antagonist bosentan in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Association of CYP2C9*2 with Bosentan-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacology of bosentan, a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Hydroxy Desmethyl Bosentan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Hydroxy Desmethyl Bosentan (B193191), a minor metabolite of the dual endothelin receptor antagonist, Bosentan. This document details a proposed synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment, designed to support researchers in the fields of medicinal chemistry, drug metabolism, and pharmaceutical development.

Introduction

Hydroxy Desmethyl Bosentan, also known as Ro 64-1056, is a metabolite of Bosentan formed in the liver by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4.[1][2] The formation of this metabolite involves two key metabolic transformations: O-demethylation of the methoxyphenoxy moiety and hydroxylation of the tert-butyl group of Bosentan.[3] As a metabolite, understanding its pharmacological and toxicological profile is crucial for a complete picture of Bosentan's in vivo activity. This guide offers a detailed approach to its chemical synthesis and characterization, providing a foundation for further research and development.

Proposed Synthesis of this compound

The proposed two-step synthesis is as follows:

-

Step 1: O-Demethylation of Bosentan to Desmethyl Bosentan (Ro 47-8634). This initial step involves the cleavage of the methyl ether on the phenoxy group of Bosentan to yield the corresponding phenol.

-

Step 2: Hydroxylation of Desmethyl Bosentan to this compound (Ro 64-1056). The second step focuses on the introduction of a hydroxyl group to the tert-butyl substituent of Desmethyl Bosentan.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and should be optimized for the specific substrates.

Synthesis of Desmethyl Bosentan (Ro 47-8634) from Bosentan

Principle: The O-demethylation of aryl methyl ethers is a common transformation in organic synthesis. Various reagents can be employed, with boron tribromide (BBr₃) being a highly effective, albeit strong, Lewis acid for this purpose.[4] Milder methods using reagents like iodocyclohexane (B1584034) in DMF have also been reported.[5]

Experimental Protocol (using Boron Tribromide):

-

Dissolution: Dissolve Bosentan (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of BBr₃: Slowly add a solution of boron tribromide (1.1-1.5 equivalents) in anhydrous DCM to the cooled Bosentan solution.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding methanol (B129727) at 0 °C, followed by the addition of water.

-

Extraction: Extract the aqueous layer with DCM or ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford Desmethyl Bosentan.

Synthesis of this compound (Ro 64-1056) from Desmethyl Bosentan

Principle: The selective hydroxylation of a sterically hindered tert-butyl group presents a synthetic challenge. Recent advances in catalysis have demonstrated the feasibility of such transformations. One approach involves the use of a manganese catalyst with an oxidizing agent like hydrogen peroxide in a fluorinated alcohol solvent, which has been shown to effectively oxidize sterically congested C-H bonds.[6][7]

Experimental Protocol (Catalytic Hydroxylation):

-

Catalyst Preparation: Prepare the manganese catalyst, for example, [Mn(CF₃-bpeb)(OTf)₂], as described in the literature.

-

Reaction Setup: In a reaction vessel, dissolve Desmethyl Bosentan (1 equivalent) and the manganese catalyst (e.g., 1-5 mol%) in nonafluoro-tert-butyl alcohol (NFTBA).

-

Oxidation: Add hydrogen peroxide (H₂O₂) (e.g., 1.5-2.0 equivalents) to the solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Work-up: Upon completion, quench the reaction with an appropriate reducing agent (e.g., sodium sulfite (B76179) solution).

-

Extraction: Extract the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by preparative high-performance liquid chromatography (HPLC) to isolate this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₇N₅O₇S | [8] |

| Molecular Weight | 553.59 g/mol | [8] |

| CAS Number | 253688-62-9 | [8] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in DMSO and Methanol | [9] |

Spectroscopic and Chromatographic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the ethylene (B1197577) glycol moiety, the newly formed hydroxymethyl group on the tert-butyl substituent, and the phenolic hydroxyl group. The absence of the methoxy (B1213986) signal (around 3.8 ppm) compared to Bosentan would be a key indicator of successful demethylation. |

| ¹³C NMR | Resonances for all 26 carbon atoms, including the aromatic carbons, the carbons of the pyrimidine (B1678525) rings, the ethylene glycol carbons, and the carbons of the hydroxylated tert-butyl group. |

| Mass Spectrometry (MS) | The exact mass can be determined by high-resolution mass spectrometry (HRMS). The expected monoisotopic mass is 553.1631 Da.[8] Fragmentation patterns in MS/MS analysis can provide further structural confirmation. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed under optimized chromatographic conditions, indicating the purity of the compound. Retention time will differ from Bosentan and other metabolites.[10][11] |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Bosentan

Bosentan undergoes metabolism in the liver primarily through the action of CYP3A4 and CYP2C9 enzymes. This leads to the formation of three main metabolites: Hydroxy Bosentan (Ro 48-5033), Desmethyl Bosentan (Ro 47-8634), and this compound (Ro 64-1056).[3]

References

- 1. tert-Butyl hydroperoxide, TBHP [organic-chemistry.org]

- 2. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]

- 3. Absorption, excretion, and metabolism of the endothelin receptor antagonist bosentan in healthy male subjects [edoc.unibas.ch]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - IQCC [iqcc.udg.edu]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Properties of Hydroxy Desmethyl Bosentan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy Desmethyl Bosentan, also known as Ro 64-1056, is a significant metabolite of the dual endothelin receptor antagonist, Bosentan. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. The document details its metabolic formation, interaction with biological transporters, and presents available data on its biological activity. Experimental methodologies are described to facilitate further research, and key pathways and workflows are visualized for enhanced comprehension. This guide is intended to serve as a core resource for professionals in drug development and related scientific fields.

Introduction

Bosentan is a cornerstone therapy for pulmonary arterial hypertension (PAH), exerting its therapeutic effect by blocking both endothelin-A (ETA) and endothelin-B (ETB) receptors. The in vivo disposition of Bosentan is complex, involving extensive hepatic metabolism primarily mediated by the cytochrome P450 enzymes CYP2C9 and CYP3A4. This metabolic activity gives rise to several metabolites, among which this compound (Ro 64-1056) is a notable derivative, formed through both O-demethylation and hydroxylation of the parent compound. Understanding the chemical and pharmacological properties of this metabolite is crucial for a complete comprehension of Bosentan's overall clinical profile, including its therapeutic efficacy and potential for drug-drug interactions.

Chemical Structure and Identification

This compound is structurally distinct from its parent compound due to two key modifications: the removal of a methyl group from the phenoxy moiety (O-demethylation) and the addition of a hydroxyl group to the tert-butyl group.

Chemical Name: 4-(1-hydroxy-2-methylpropan-2-yl)-N-(6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide

Synonyms: Ro 64-1056, Hydroxy-demethoxybosentan

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 253688-62-9 |

| Molecular Formula | C₂₆H₂₇N₅O₇S |

| Molecular Weight | 553.59 g/mol |

| InChI Key | JXXCMZWROOURSZ-UHFFFAOYSA-N |

| SMILES | CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4O |

Physicochemical Properties

The physicochemical properties of a drug metabolite are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. While experimentally determined data for this compound are scarce in publicly available literature, some properties have been predicted through computational models.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| pKa (predicted) | 3.81 ± 0.10 | ChemicalBook |

| Solubility | Soluble in DMSO and Methanol | Cayman Chemical |

| Storage Conditions | -20°C for long-term storage | DC Chemicals |

Note: Further experimental validation of these properties is recommended.

Metabolism and Synthesis

Metabolic Pathway

This compound is a minor metabolite of Bosentan. Its formation is a two-step process involving the cytochrome P450 enzyme system in the liver. The primary metabolism of Bosentan involves hydroxylation of the tert-butyl group to form Hydroxy Bosentan (Ro 48-5033) and O-demethylation of the phenoxy group to yield Desmethyl Bosentan (Ro 47-8634). This compound is subsequently formed by the O-demethylation of Hydroxy Bosentan or the hydroxylation of Desmethyl Bosentan.

Synthesis

The synthesis of this compound as a reference standard is crucial for analytical and pharmacological studies. While detailed, step-by-step synthetic protocols are proprietary and not extensively published, the general approach involves multi-step organic synthesis. Commercially, this compound is available from various chemical suppliers for research purposes. The synthesis of its parent compound, Bosentan, typically involves the coupling of key intermediates, a process that could be adapted for the synthesis of its metabolites.

Pharmacological Properties

The pharmacological activity of this compound is of significant interest, particularly concerning its potential contribution to the overall effect of Bosentan and its role in drug-drug interactions.

Interaction with Drug Transporters

Studies have investigated the effects of Bosentan metabolites on various drug transporters. This compound has been shown to be a weak inhibitor of the organic anion transporting polypeptides OATP1B1 and OATP1B3. These transporters are located on the sinusoidal membrane of hepatocytes and play a crucial role in the hepatic uptake of many endogenous compounds and drugs.

Table 3: In Vitro Effects of this compound on Drug Transporters

| Transporter | Effect | Experimental System |

| OATP1B1 | Weak Inhibition | 8-fluorescein-cAMP uptake in HEK-OATP1B1 cells |

| OATP1B3 | Weak Inhibition | 8-fluorescein-cAMP uptake in HEK-OATP1B3 cells |

| P-glycoprotein (P-gp) | No Inhibition | Calcein assay in L-MDR1 cells |

Endothelin Receptor Affinity

Experimental Protocols

OATP1B1 and OATP1B3 Inhibition Assay

The following provides a generalized protocol for assessing the inhibitory potential of compounds on OATP1B1 and OATP1B3, based on methodologies described in the literature.

Objective: To determine the in vitro inhibitory effect of this compound on OATP1B1 and OATP1B3 transporters.

Materials:

-

HEK293 cells stably expressing OATP1B1 or OATP1B3.

-

Control (mock-transfected) HEK293 cells.

-

8-fluorescein-cAMP (fluorescent substrate).

-

This compound (test compound).

-

Known inhibitors of OATP1B1/1B3 (e.g., rifampicin) for positive control.

-

Cell culture medium and reagents.

-

Hanks' Balanced Salt Solution (HBSS) or similar assay buffer.

-

Multi-well plates (e.g., 24- or 96-well).

-

Fluorescence plate reader.

Procedure:

-

Cell Culture: Culture the OATP1B1/1B3-expressing and mock-transfected HEK293 cells in appropriate culture medium until they reach a suitable confluency in multi-well plates.

-

Preparation of Solutions: Prepare stock solutions of this compound and the positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test and control compounds in the assay buffer. Also, prepare the fluorescent substrate solution in the assay buffer.

-

Assay: a. Wash the cells with pre-warmed assay buffer. b. Pre-incubate the cells with the different concentrations of this compound, the positive control, or buffer alone for a defined period. c. Initiate the uptake by adding the fluorescent substrate solution to all wells. d. Incubate for a specific time at 37°C. e. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. f. Lyse the cells to release the intracellular contents.

-

Quantification: Measure the intracellular fluorescence using a fluorescence plate reader.

-

Data Analysis: a. Subtract the background fluorescence from the mock-transfected cells. b. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. c. Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Conclusion

This compound is a recognized metabolite of Bosentan, formed through the action of hepatic CYP450 enzymes. Its chemical structure is well-defined, and while some physicochemical properties have been predicted, further experimental validation is warranted. Pharmacologically, it exhibits weak inhibitory effects on the drug transporters OATP1B1 and OATP1B3. A significant knowledge gap remains regarding its affinity for and activity at the endothelin receptors, which would be crucial in determining its contribution to the overall pharmacological profile of Bosentan. The information and experimental outlines provided in this guide aim to facilitate further research into this important metabolite, ultimately contributing to a more complete understanding of Bosentan's disposition and action in the body.

In Vitro Generation of Hydroxy Desmethyl Bosentan: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro generation of Hydroxy Desmethyl Bosentan (B193191) (Ro 64-1056), a key metabolite of the dual endothelin receptor antagonist, Bosentan. The protocol herein details the use of human liver microsomes (HLM) as a reliable in vitro model system to study the metabolic pathways of Bosentan. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetic studies. It outlines the necessary experimental procedures, from incubation to sample analysis, and presents relevant quantitative data and metabolic pathways to facilitate a deeper understanding of Bosentan's biotransformation.

Introduction

Bosentan is an established therapeutic agent for pulmonary arterial hypertension. Its metabolism is primarily hepatic, mediated by the cytochrome P450 (CYP) enzymes, predominantly CYP3A4 and CYP2C9.[1][2] Understanding the formation of its metabolites is crucial for a comprehensive assessment of its efficacy, potential drug-drug interactions, and safety profile. Bosentan is metabolized to three main metabolites: Hydroxy Bosentan (Ro 48-5033), Desmethyl Bosentan (Ro 47-8634), and Hydroxy Desmethyl Bosentan (Ro 64-1056).[3][4] this compound is formed through the further metabolism of both Hydroxy Bosentan and Desmethyl Bosentan.[4]

This guide provides a detailed methodology for the in vitro generation and quantification of this compound using human liver microsomes, a well-established and widely used in vitro system for studying drug metabolism.[5]

Metabolic Pathway of Bosentan

The metabolic conversion of Bosentan to its primary and secondary metabolites is a multi-step process primarily catalyzed by CYP3A4 and CYP2C9 in the liver.[1][2]

Experimental Protocols

This section details the materials and methods for the in vitro generation of this compound.

Materials and Reagents

-

Bosentan

-

This compound (Ro 64-1056) analytical standard

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic Acid (FA)

-

Ultrapure water

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)

Experimental Workflow

Detailed Incubation Protocol

-

Prepare Stock Solutions:

-

Prepare a 10 mM stock solution of Bosentan in a suitable organic solvent (e.g., DMSO or Methanol).

-

Prepare a 1 mg/mL stock solution of the internal standard in methanol.

-

-

Prepare Incubation Mixture:

-

In a microcentrifuge tube, combine the following on ice:

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Pooled Human Liver Microsomes (final concentration of 0.5 - 1.0 mg/mL)

-

Bosentan stock solution (final concentration of 1 - 50 µM)

-

-

The final incubation volume is typically 200 µL. A negative control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

-

Initiate the Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes) with gentle agitation. The optimal incubation time for generating this compound may need to be determined empirically.

-

-

Terminate the Reaction:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Preparation for Analysis:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate the microsomal proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The quantification of this compound is achieved using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6][7]

-

Chromatographic Separation: A reverse-phase C18 column is typically used for the separation of Bosentan and its metabolites.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is commonly employed.

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific MRM transitions for Bosentan and its metabolites need to be optimized.

Data Presentation

The following tables summarize key quantitative data related to the in vitro metabolism of Bosentan.

Table 1: Bosentan and its Metabolites

| Compound | Abbreviation | Molecular Formula |

| Bosentan | - | C27H29N5O6S |

| Hydroxy Bosentan | Ro 48-5033 | C27H29N5O7S |

| Desmethyl Bosentan | Ro 47-8634 | C26H27N5O6S |

| This compound | Ro 64-1056 | C26H27N5O7S |

Table 2: In Vitro Metabolism of Bosentan in Human Liver Microsomes

| Parameter | Value | Reference(s) |

| Primary Metabolizing Enzymes | CYP3A4, CYP2C9 | [1][2] |

| Contribution of CYP3A4 to Bosentan Metabolism | ~60% | [4] |

| Contribution of CYP2C9 to Bosentan Metabolism | ~40% | [4] |

Note: The relative contributions of CYP isoforms can vary depending on the specific in vitro conditions and the source of the human liver microsomes.

Table 3: Pharmacokinetic Parameters of Bosentan Metabolites (In Vivo Data)

| Metabolite | Relative Exposure (compared to Bosentan) | Pharmacological Activity | Reference(s) |

| Hydroxy Bosentan (Ro 48-5033) | ~10-20% | Active | [1] |

| Desmethyl Bosentan (Ro 47-8634) | Lower than Ro 48-5033 | Less Active | [8] |

| This compound (Ro 64-1056) | Low | Likely low | [9] |

Note: In vivo data is provided for context. In vitro metabolite formation rates may not directly correlate with in vivo exposure levels due to differences in clearance and other pharmacokinetic processes.

Conclusion

This technical guide provides a foundational protocol for the in vitro generation of this compound using human liver microsomes. The outlined experimental workflow, coupled with the provided quantitative data and metabolic pathway information, serves as a valuable resource for researchers in the field of drug metabolism. The successful application of this protocol will enable a more thorough understanding of Bosentan's biotransformation, contributing to the development of safer and more effective therapeutic strategies. Further optimization of specific experimental parameters may be required to suit individual laboratory conditions and research objectives.

References

- 1. Clinical pharmacology of bosentan, a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bosentan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Association of CYP2C9*2 with Bosentan-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Development and validation of a fully automated online human dried blood spot analysis of bosentan and its metabolites using the Sample Card And Prep DBS System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Desmethyl bosentan displays a similar in vitro interaction profile as bosentan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and clinical profile of a novel formulation of bosentan in children with pulmonary arterial hypertension: the FUTURE-1 study - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Hydroxy Desmethyl Bosentan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of Hydroxy Desmethyl Bosentan (B193191) (Ro 64-1056), a metabolite of the dual endothelin receptor antagonist, Bosentan. This document summarizes key quantitative data, details experimental methodologies for assessing biological activity, and visualizes relevant signaling pathways and experimental workflows.

Introduction

Bosentan is a competitive antagonist of both endothelin-A (ETA) and endothelin-B (ETB) receptors, indicated for the treatment of pulmonary arterial hypertension (PAH). It is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C9, into three main metabolites: Hydroxy Bosentan (Ro 48-5033), Desmethyl Bosentan (Ro 47-8634), and Hydroxy Desmethyl Bosentan (Ro 64-1056).[1] While Hydroxy Bosentan is recognized as the primary active metabolite, understanding the biological activity of all metabolites is crucial for a comprehensive pharmacological profile. This guide focuses on the in vitro activity of this compound in the context of its parent compound and fellow metabolites.

Quantitative Analysis of Biological Activity

The primary mechanism of action of Bosentan and its active metabolites is the antagonism of endothelin receptors. The following table summarizes the in vitro inhibitory concentrations (IC50) of Bosentan and its three major metabolites against human ETA and ETB receptors. This quantitative data allows for a direct comparison of their potencies.

| Compound | IC50 on ETA (µM) | IC50 on ETB (µM) |

| Bosentan | 0.08 | 0.16 |

| Hydroxy Bosentan (Ro 48-5033) | 0.18 | 0.39 |

| Desmethyl Bosentan (Ro 47-8634) | 26.1 | 5.5 |

| This compound (Ro 64-1056) | 2.5 | 5.3 |

Data sourced from a clinical pharmacology review by the FDA.[2]

Based on this data, Hydroxy Bosentan (Ro 48-5033) is the most potent metabolite, exhibiting only a slight reduction in activity compared to the parent compound, Bosentan. This compound (Ro 64-1056) demonstrates a significantly lower potency, with IC50 values approximately 31-fold and 33-fold higher than Bosentan for ETA and ETB receptors, respectively.[2] Desmethyl Bosentan (Ro 47-8634) shows the weakest activity, particularly against the ETA receptor.[2] It is estimated that the active metabolite, Ro 48-5033, may contribute up to 20% of the overall pharmacological effect of Bosentan.[2]

Experimental Protocols

The determination of the biological activity of endothelin receptor antagonists involves various in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay for Endothelin Receptor Affinity

This assay is designed to determine the affinity of a compound for the ETA and ETB receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 and subsequently the binding affinity (Ki) of test compounds for human ETA and ETB receptors.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human ETA or ETB receptors.

-

Radioligand: 125I-labeled Endothelin-1 (125I-ET-1).

-

Test Compounds: Bosentan, Hydroxy Bosentan, Desmethyl Bosentan, and this compound.

-

Assay Buffer: Tris-HCl buffer containing MgCl2, and a protease inhibitor cocktail.

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture CHO cells expressing either ETA or ETB receptors to confluence.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of 125I-ET-1 to each well.

-

Add increasing concentrations of the test compounds (or vehicle for total binding control).

-

To determine non-specific binding, add a high concentration of unlabeled ET-1 to a set of wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

-

Calcium Mobilization Functional Assay

This functional assay measures the ability of a compound to antagonize the ET-1-induced increase in intracellular calcium concentration, a key downstream signaling event.

Objective: To assess the functional antagonist activity of test compounds at the ETA and ETB receptors.

Materials:

-

Cell Lines: CHO cells co-expressing the human ETA or ETB receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: Endothelin-1 (ET-1).

-

Test Compounds: Bosentan and its metabolites.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Instrumentation: A luminometer or fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Preparation:

-

Plate the engineered CHO cells in a 96-well plate and allow them to attach overnight.

-

If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions.

-

-

Assay Protocol:

-

Wash the cells with assay buffer.

-

Add varying concentrations of the test compounds to the wells and incubate for a predetermined time to allow for receptor binding.

-

Measure the baseline luminescence or fluorescence.

-

Inject a fixed concentration of ET-1 into the wells to stimulate the receptors.

-

Immediately measure the peak luminescence or fluorescence signal, which corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of the ET-1-induced calcium mobilization for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value, representing the concentration of the antagonist that produces 50% of its maximal inhibition.

-

Signaling Pathways and Experimental Workflows

Endothelin Receptor Signaling Pathway

Endothelin receptors are G-protein coupled receptors (GPCRs). Upon binding of Endothelin-1 (ET-1), the receptor activates intracellular signaling cascades. The primary pathway involves the activation of Gq and Gi proteins, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key event in mediating the physiological effects of ET-1, such as vasoconstriction.

Bosentan Metabolism Workflow

Bosentan undergoes hepatic metabolism primarily through the CYP2C9 and CYP3A4 enzymes, leading to the formation of its three main metabolites.

Experimental Workflow for Determining IC50

The following diagram illustrates the logical flow of a typical in vitro experiment to determine the half-maximal inhibitory concentration (IC50) of a test compound.

References

Hydroxy Desmethyl Bosentan CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hydroxy Desmethyl Bosentan, a primary metabolite of the dual endothelin receptor antagonist, Bosentan. This document collates essential chemical data, explores the metabolic pathways involved in its formation, and outlines the broader signaling cascade of its parent compound.

Core Compound Data

This compound, also known by its developmental code Ro 64-1056, is a key metabolite in the biotransformation of Bosentan.[1] The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 253688-62-9 | [1][2][3][4] |

| Molecular Formula | C26H27N5O7S | [1][2][3] |

| Molecular Weight | 553.59 g/mol | [1][2][3] |

Metabolic Pathway of Bosentan

Bosentan undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C9.[5][6] This process leads to the formation of several metabolites, including this compound. The metabolic cascade is a critical aspect of understanding the pharmacokinetic and pharmacodynamic profile of Bosentan.

Mechanism of Action: Endothelin Receptor Antagonism

Bosentan functions as a competitive antagonist of endothelin-1 (B181129) (ET-1) at both the endothelin-A (ET-A) and endothelin-B (ET-B) receptors.[2][5] ET-1 is a potent vasoconstrictor, and its binding to ET-A receptors on vascular smooth muscle cells promotes vasoconstriction and proliferation.[5] By blocking these receptors, Bosentan inhibits the downstream effects of ET-1, leading to vasodilation. This mechanism is central to its therapeutic use in pulmonary arterial hypertension.[2][5]

Experimental Protocols: Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

A common approach for the quantitative analysis of Bosentan and its impurities involves reverse-phase HPLC (RP-HPLC).

-

Objective: To separate and quantify Bosentan and its related substances, including metabolites like this compound.

-

Stationary Phase: A C8 or C18 column is typically used. For instance, a Zorbax SB-C8 (250 x 4.6mm, 5µ) column has been reported for the analysis of Bosentan and its impurities.

-

Mobile Phase: A gradient elution is often employed using a mixture of an acidic buffer and an organic solvent. A mobile phase consisting of a buffer (e.g., 1gm of octane-1-sulfonic acid sodium salt and 1 ml triethylamine (B128534) in 1 liter of water, with pH adjusted to 2.5 with perchloric acid) and methanol (B129727) has been described.

-

Detection: UV detection is commonly performed at a wavelength of around 220 nm.

-

Validation: Method validation is conducted according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and limit of detection & quantification.

UV-Visible Spectrophotometry:

For simpler quantification of Bosentan in bulk and pharmaceutical dosage forms, UV-Visible spectrophotometry can be utilized.

-

Objective: To determine the concentration of Bosentan based on its absorbance of UV light.

-

Solvent: A suitable solvent in which the compound is soluble and stable is chosen. For example, 0.1N sodium hydroxide (B78521) has been used as a diluent.

-

Wavelength of Maximum Absorbance (λmax): The absorbance of the sample solution is measured at the λmax of Bosentan, which has been reported to be around 261 nm in 0.1N sodium hydroxide.

-

Quantification: The concentration is determined by comparing the absorbance of the sample to a standard curve of known concentrations, following the Beer-Lambert law.

-

Validation: The method is validated for linearity, accuracy, and precision as per ICH guidelines.

References

- 1. Analysis of the Metabolic Pathway of Bosentan and of the Cytotoxicity of Bosentan Metabolites Based on a Quantitative Modeling of Metabolism and Transport in Sandwich-Cultured Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bosentan - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS: 253688-62-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. What is the mechanism of Bosentan? [synapse.patsnap.com]

- 6. Clinical drug-drug interactions of bosentan, a potent endothelial receptor antagonist, with various drugs: Physiological role of enzymes and transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Catalytic Duo: Unraveling the Role of CYP2C9 and CYP3A4 in the Formation of Hydroxy Desmethyl Bosentan

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways leading to the formation of hydroxy desmethyl bosentan (B193191) (Ro 64-1056), a secondary metabolite of the dual endothelin receptor antagonist, bosentan. It focuses on the pivotal roles of the cytochrome P450 enzymes, CYP2C9 and CYP3A4, in this biotransformation. This document synthesizes available quantitative data, details common experimental protocols, and presents visual diagrams to elucidate the complex enzymatic processes involved in bosentan metabolism.

Introduction to Bosentan Metabolism

Bosentan is an essential therapeutic agent for pulmonary arterial hypertension. Its elimination from the body is primarily dependent on hepatic metabolism mediated by the cytochrome P450 system, with CYP2C9 and CYP3A4 being the principal enzymes involved.[1][2] The metabolism of bosentan is a multi-step process that results in the formation of three main metabolites: Ro 48-5033 (hydroxy bosentan), Ro 47-8634 (desmethyl bosentan), and the secondary metabolite, Ro 64-1056 (hydroxy desmethyl bosentan).[3][4][5][6] While hydroxy bosentan is pharmacologically active, contributing to about 20% of the parent drug's effect, the other metabolites are considered to have minimal or no pharmacological activity.[5][6][7] Understanding the intricacies of these metabolic pathways is crucial for predicting drug-drug interactions, inter-individual variability in drug response, and potential for drug-induced toxicity.

The Metabolic Pathway to this compound (Ro 64-1056)

The formation of this compound (Ro 64-1056) is a secondary metabolic event, following the initial biotransformation of the parent drug, bosentan. Both CYP2C9 and CYP3A4 play a role in its formation from the primary metabolites.[3][4]

The two primary pathways leading to the precursors of Ro 64-1056 are:

-

Hydroxylation to Ro 48-5033 (Hydroxy Bosentan): This reaction involves the hydroxylation of the t-butyl group of bosentan and is catalyzed by both CYP2C9 and CYP3A4.[4][8][9]

-

O-demethylation to Ro 47-8634 (Desmethyl Bosentan): This pathway involves the removal of a methyl group from the phenolic methyl ester of bosentan and is primarily catalyzed by CYP3A4.[4][8][9]

Subsequently, this compound (Ro 64-1056) is formed through:

-

O-demethylation of Ro 48-5033.

-

Hydroxylation of Ro 47-8634. [4]

Both CYP2C9 and CYP3A4 are implicated in these secondary metabolic steps.[3][4] One study suggests that CYP2C9 specifically mediates the hydroxylation of the t-butyl group of Ro 47-8634 to form Ro 64-1056.[10][11]

Metabolic Pathway of Bosentan.

Quantitative Analysis of Enzyme Kinetics

Table 1: Michaelis-Menten Kinetic Parameters for Hydroxy Bosentan Formation by CYP2C9 Alleles

| CYP2C9 Allele | Vmax (nmol/min per pmol of CYP2C9) | Km (μM) | Intrinsic Clearance (Vmax/Km) | Relative Clearance (%) |

| CYP2C91 | 52.110 ± 1.000 | 36.840 ± 2.694 | 1.089 ± 0.091 | 100.00 |

| CYP2C92 | 68.310 ± 2.479 | 29.540 ± 2.459 | 1.938 ± 0.198 | 178.00 |

| CYP2C93 | 7.421 ± 0.283 | 29.540 ± 2.459 | 0.222 ± 0.023 | 20.39 |

| CYP2C98 | 7.421 ± 0.283 | 48.780 ± 3.424 | 0.128 ± 0.012 | 11.75 |

| CYP2C911 | 91.310 ± 3.149 | 36.840 ± 2.694 | 2.158 ± 0.207 | 198.16 |

| CYP2C913 | 1.874 ± 0.046 | 199.100 ± 14.530 | 0.010 ± 0.001 | 0.92 |

Data extracted from a study on the catalytic activities of 38 human CYP2C9 alleles.[7][8] The table presents a selection of common alleles for illustrative purposes.

Experimental Protocols for Studying Bosentan Metabolism

The investigation of bosentan metabolism and the roles of specific CYP enzymes typically involves a series of in vitro experiments. The following outlines a general methodology.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This assay provides a broad overview of the metabolic profile in a system that contains a full complement of hepatic enzymes.

Objective: To identify the metabolites of bosentan and determine the overall rate of its metabolism.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Bosentan

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare a stock solution of bosentan in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

-

Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and bosentan solution. Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding a cold quenching solution, such as acetonitrile. This also serves to precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the presence of bosentan and its metabolites using a validated LC-MS/MS method.

Metabolism using Recombinant CYP Enzymes

This approach is used to pinpoint the specific contribution of individual CYP isoforms to the metabolism of a drug.

Objective: To determine the role of CYP2C9 and CYP3A4 in the formation of bosentan metabolites.

Materials:

-

Recombinant human CYP2C9 and CYP3A4 enzymes (co-expressed with cytochrome P450 reductase in a suitable expression system, e.g., insect cells)

-

Bosentan, Ro 48-5033, and Ro 47-8634 as substrates

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

LC-MS/MS system

Procedure:

-

Incubation Setup: Set up separate incubation mixtures for each recombinant enzyme (CYP2C9 and CYP3A4) and each substrate (bosentan, Ro 48-5033, and Ro 47-8634).

-

Reaction: Follow the same incubation and termination procedures as described for the HLM assay.

-

Analysis: Quantify the formation of the respective metabolites (Ro 48-5033, Ro 47-8634, and Ro 64-1056) using LC-MS/MS.

Experimental Workflow for In Vitro Metabolism.

Conclusion

The formation of this compound (Ro 64-1056) is a secondary metabolic event in the biotransformation of bosentan, catalyzed by both CYP2C9 and CYP3A4 from the primary metabolites, hydroxy bosentan and desmethyl bosentan. While the precise kinetic parameters for this secondary conversion are not extensively documented, the foundational roles of CYP2C9 and CYP3A4 in the overall metabolism of bosentan are well-established. The provided experimental frameworks serve as a guide for researchers to further investigate the nuances of these metabolic pathways. A deeper understanding of the enzymatic kinetics and the factors influencing them is paramount for the continued safe and effective use of bosentan in clinical practice.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Bosentan is a substrate of human OATP1B1 and OATP1B3: inhibition of hepatic uptake as the common mechanism of its interactions with cyclosporin A, rifampicin, and sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single- and multiple-dose pharmacokinetics of bosentan and its interaction with ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wordpress.p677405.webspaceconfig.de [wordpress.p677405.webspaceconfig.de]

- 5. Desmethyl bosentan displays a similar in vitro interaction profile as bosentan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Association of CYP2C9*2 with Bosentan-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of cytochrome P450 2C9 polymorphism on bosentan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Analysis of the Metabolic Pathway of Bosentan and of the Cytotoxicity of Bosentan Metabolites Based on a Quantitative Modeling of Metabolism and Transport in Sandwich-Cultured Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery and Initial Identification of Bosentan Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and initial identification of the metabolites of Bosentan (B193191), a dual endothelin receptor antagonist. This document details the metabolic pathways, quantitative pharmacokinetic data, and the experimental protocols utilized in the early stages of its development.

Introduction

Bosentan is an endothelin receptor antagonist used in the treatment of pulmonary artery hypertension. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall safety. The primary route of elimination for Bosentan is through hepatic metabolism, followed by biliary excretion of its metabolites.[1][2][3] The main enzymes responsible for the biotransformation of Bosentan are Cytochrome P450 (CYP) isoforms CYP2C9 and CYP3A4.[3][4][5]

Metabolic Pathways of Bosentan

The metabolism of Bosentan in humans leads to the formation of three main metabolites: Ro 48-5033, Ro 47-8634, and Ro 64-1056.[1][6]

-

Ro 48-5033 (Hydroxybosentan): This is the major metabolite and is formed through the hydroxylation of the tert-butyl group of Bosentan.[1][6] This metabolite is pharmacologically active, contributing approximately 10% to 20% of the total activity of the parent compound.[7]

-

Ro 47-8634: This minor metabolite is the result of the O-demethylation of the phenolic methyl ester of Bosentan.[1][6]

-

Ro 64-1056: This is a secondary and minor metabolite generated through both demethylation and hydroxylation of Bosentan.[1][6]

The metabolic conversion of Bosentan is primarily mediated by the hepatic cytochrome P450 enzymes, specifically CYP3A4 and CYP2C9.[4][5]

Quantitative Analysis of Bosentan and its Metabolites

The pharmacokinetic profiles of Bosentan and its metabolites have been characterized in healthy human subjects. The following tables summarize key pharmacokinetic parameters from a study involving the administration of a single 62.5 mg dose of Bosentan.

Table 1: Pharmacokinetic Parameters of Bosentan and its Metabolites (Single 62.5 mg Dose)

| Analyte | Cmax (ng/mL) [Geometric Mean (95% CI)] | AUC(0,∞) (ng·h/mL) [Geometric Mean (95% CI)] | t1/2 (h) [Mean (95% CI)] | tmax (h) [Median (Range)] |

| Bosentan | 603 (488, 745) | 4259 (3359, 5400) | 5.4 (4.5, 6.6) | 4.5 (3.5, 6.0) |

| Ro 48-5033 | 73.1 (51.8, 103) | 597 (377, 946) | 4.9 (4.0, 6.0) | 5.0 (3.5, 8.0) |

| Ro 47-8634 | 21.4 (16.2, 28.3) | 225 (166, 305) | 5.1 (4.1, 6.4) | 4.5 (3.5, 6.0) |

| Ro 64-1056 | 16.5 (11.9, 22.8) | 181 (128, 256) | 5.9 (4.8, 7.3) | 5.0 (4.0, 8.0) |

Data sourced from a study in healthy male subjects.[1]

Upon multiple dosing, the exposure to Bosentan is reduced. The following table presents the pharmacokinetic parameters after multiple doses of 62.5 mg twice daily.

Table 2: Pharmacokinetic Parameters of Bosentan and its Metabolites (Multiple Dose)

| Analyte | Cmax (ng/mL) [Geometric Mean (95% CI)] | AUC(0,τ) (ng·h/mL) [Geometric Mean (95% CI)] |

| Bosentan | 545 (430, 690) | 2871 (2299, 3584) |

| Ro 48-5033 | 63.8 (43.9, 92.7) | 380 (230, 629) |

| Ro 47-8634 | 16.5 (12.3, 22.1) | 173 (126, 238) |

| Ro 64-1056 | 16.9 (12.0, 23.9) | 180 (126, 257) |

Data sourced from a study in healthy male subjects.[1]

Experimental Protocols for Metabolite Identification

The initial identification of Bosentan metabolites involved a combination of in vivo studies in humans and in vitro experiments using human liver preparations.

In Vivo Human Metabolism Study

A fundamental study for understanding the metabolic fate of Bosentan involved its administration to healthy male subjects.

Protocol:

-

Subject Recruitment: Healthy male volunteers were enrolled in the study.

-

Drug Administration: A single oral dose of 14C-labeled Bosentan (e.g., 500 mg) was administered.[6]

-

Sample Collection: Plasma, urine, and feces samples were collected at various time points post-administration.[6]

-

Sample Analysis:

-

Total radioactivity in the collected samples was measured to determine the extent of absorption and excretion.[6]

-

Plasma, urine, and feces extracts were analyzed by High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection to separate the parent drug and its metabolites.

-

The fractions corresponding to the parent drug and metabolites were collected for structural elucidation.

-

-

Structural Elucidation: The chemical structures of the isolated metabolites were determined using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Metabolism with Human Liver Microsomes

In vitro studies using human liver microsomes are instrumental in identifying the enzymes responsible for drug metabolism and for generating metabolites for analytical standard purposes.

Protocol:

-

Materials:

-

Pooled human liver microsomes.

-

Bosentan.

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

-

-

Incubation:

-

A reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), Bosentan (at various concentrations), and phosphate buffer is prepared.

-

The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

-

The metabolic reaction is initiated by adding the NADPH regenerating system.

-

The incubation is carried out at 37°C with gentle shaking for a defined period (e.g., up to 60 minutes).

-

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.

-

Sample Processing: The mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and metabolites, is collected for analysis.

-

Analytical Method: The supernatant is analyzed by a validated LC-MS/MS method to identify and quantify Bosentan and its metabolites.[4]

Studies with Sandwich-Cultured Human Hepatocytes

Sandwich-cultured human hepatocytes (SCHH) provide a more physiologically relevant in vitro model as they maintain cell polarity and the expression of metabolic enzymes and transporters.[8][9]

Protocol:

-

Hepatocyte Seeding: Cryopreserved or fresh human hepatocytes are seeded on collagen-coated plates.

-

Collagen Overlay: After cell attachment, a second layer of collagen is overlaid to create the "sandwich" culture, which helps maintain hepatocyte function and polarity.

-

Bosentan Incubation: Bosentan is added to the culture medium and incubated for a specific duration.

-

Sample Collection: At the end of the incubation, both the culture medium (representing compounds that have effluxed basolaterally) and the cell lysate (containing intracellular compounds) are collected. To assess biliary excretion, a buffer that disrupts the canalicular network can be used to release compounds trapped in the bile canaliculi.

-

Analysis: The collected samples are processed and analyzed by LC-MS/MS to quantify Bosentan and its metabolites in the different compartments (cells, medium, and bile). This allows for the study of not only metabolism but also hepatic uptake and biliary excretion.

Conclusion

The initial discovery and identification of Bosentan metabolites were achieved through a combination of in vivo studies in human subjects and in vitro experiments with human liver-derived systems. These investigations revealed three primary metabolites, with Ro 48-5033 being the major and pharmacologically active metabolite. The key metabolic pathways of hydroxylation and O-demethylation, primarily catalyzed by CYP2C9 and CYP3A4, were elucidated. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and professionals in the field of drug development, highlighting the critical steps in characterizing the metabolic profile of a new chemical entity.

References

- 1. Single- and multiple-dose pharmacokinetics of bosentan and its interaction with ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Clinical pharmacology of bosentan, a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of an SPE-LC-MS/MS method for simultaneous quantification of bosentan and its active metabolite hydroxybosentan in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Bosentan? [synapse.patsnap.com]

- 6. Absorption, excretion, and metabolism of the endothelin receptor antagonist bosentan in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of Hydroxy Desmethyl Bosentan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of Hydroxy Desmethyl Bosentan (B193191) (Ro 64-1056), a key metabolite of the dual endothelin receptor antagonist, Bosentan. This document details the metabolic pathways, enzymatic contributors, and experimental methodologies used to elucidate its formation, presented in a format tailored for researchers, scientists, and professionals in drug development.

Introduction to Bosentan Metabolism

Bosentan is a medication primarily used for the treatment of pulmonary arterial hypertension. Its efficacy and safety are influenced by its extensive hepatic metabolism, which leads to the formation of several metabolites. The primary enzymes responsible for the biotransformation of Bosentan are the cytochrome P450 (CYP) isoenzymes, specifically CYP2C9 and CYP3A4.[1][2][3][4] Understanding the metabolic fate of Bosentan is crucial for predicting drug-drug interactions, inter-individual variability in patient response, and potential for drug-induced toxicity.

The Metabolic Pathway to Hydroxy Desmethyl Bosentan (Ro 64-1056)

This compound, also known by its research code Ro 64-1056, is a secondary metabolite of Bosentan. Its formation is a multi-step process involving two primary metabolic transformations: hydroxylation and O-demethylation.

The metabolic cascade begins with the conversion of the parent drug, Bosentan, into two primary metabolites:

-

Ro 48-5033 (Hydroxy Bosentan): This metabolite is formed through the hydroxylation of the tert-butyl group of Bosentan. This reaction is catalyzed by both CYP2C9 and CYP3A4.[3]

-

Ro 47-8634 (Desmethyl Bosentan): This metabolite results from the O-demethylation of the phenolic methyl ether on the Bosentan molecule.

This compound (Ro 64-1056) is subsequently formed from these primary metabolites through further enzymatic action. Specifically, it is generated through the hydroxylation of Ro 47-8634 or the demethylation of Ro 48-5033. Both CYP2C9 and CYP3A4 are implicated in the formation of this secondary metabolite. In vitro studies using human liver microsomes have been instrumental in identifying this metabolic pathway.

Visualization of the Metabolic Pathway

The following diagram illustrates the metabolic pathway from Bosentan to this compound.

Quantitative Analysis of Metabolite Formation

| Compound | Relative Plasma Exposure (Compared to Bosentan) | Key Enzymes Involved | Reference(s) |

| Bosentan (Parent Drug) | 100% | CYP2C9, CYP3A4 | |

| Ro 48-5033 (Hydroxy) | ~10-20% | CYP2C9, CYP3A4 | |

| Ro 47-8634 (Desmethyl) | Minor | CYP3A4 | |

| Ro 64-1056 (Hydroxy Desmethyl) | Minor | CYP2C9, CYP3A4 |

Experimental Protocols for Studying Metabolite Formation

The elucidation of the this compound formation mechanism has been achieved through a combination of in vitro and in vivo studies, coupled with advanced analytical techniques.

In Vitro Metabolism using Human Liver Microsomes

This experimental approach is fundamental for identifying metabolic pathways and the enzymes involved.

Objective: To determine the metabolic fate of Bosentan and its primary metabolites in a controlled in vitro system that simulates hepatic metabolism.

Methodology:

-

Preparation of Incubation Mixture:

-

A reaction mixture is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Pooled human liver microsomes (HLM) are added to the mixture. HLMs contain a high concentration of CYP enzymes.

-

The substrate (Bosentan, Ro 48-5033, or Ro 47-8634) is added to the mixture at various concentrations to study reaction kinetics.

-

-

Initiation of the Metabolic Reaction:

-

The reaction is initiated by the addition of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH)-regenerating system. NADPH is a necessary cofactor for CYP enzyme activity.

-

-

Incubation:

-

The reaction mixture is incubated at 37°C for a specified period, with samples being collected at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Termination of the Reaction:

-

The reaction is stopped at each time point by the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol. This precipitates the microsomal proteins and halts enzymatic activity.

-

-

Sample Processing:

-

The terminated reaction mixtures are centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the parent drug and its metabolites, is collected for analysis.

-

-

Enzyme Phenotyping (Optional):

-

To identify the specific CYP isoforms involved, the incubations can be repeated in the presence of selective chemical inhibitors for CYP2C9 (e.g., sulfaphenazole) and CYP3A4 (e.g., ketoconazole). A reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.

-

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the analytical technique of choice for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.

Objective: To separate, identify, and quantify Bosentan and its metabolites, including this compound, in the samples generated from in vitro or in vivo studies.

Methodology:

-

Chromatographic Separation (LC):

-

The supernatant from the in vitro incubation or processed plasma samples is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A reversed-phase C18 column is typically used for separation.

-

A mobile phase gradient, often consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol), is employed to elute the compounds from the column at different retention times.

-

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the LC system is introduced into a tandem mass spectrometer.

-

Electrospray ionization (ESI) is commonly used to generate charged ions of the analytes.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. In this mode, specific precursor-to-product ion transitions for Bosentan and each of its metabolites are monitored. This provides high selectivity and sensitivity for quantification.

-

An internal standard (often a stable isotope-labeled version of the analyte) is used to ensure accuracy and precision of the quantification.

-

-

Data Analysis:

-

The peak areas of the analytes and the internal standard are used to construct a calibration curve.

-

The concentrations of the metabolites in the unknown samples are then determined from this calibration curve.

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for the in vitro metabolism and analysis of Bosentan.

Conclusion

The formation of this compound (Ro 64-1056) is a secondary metabolic event in the biotransformation of Bosentan, involving sequential O-demethylation and hydroxylation reactions. These processes are primarily mediated by the hepatic enzymes CYP2C9 and CYP3A4. The elucidation of this pathway has been made possible through in vitro studies with human liver microsomes and advanced analytical quantification by LC-MS/MS. While the qualitative aspects of its formation are well-understood, a notable gap exists in the public domain regarding the specific enzyme kinetic parameters for these reactions. Further research focusing on the enzyme kinetics would provide a more complete quantitative understanding of Bosentan's metabolic fate and could further aid in the prediction of drug-drug interactions and patient-specific dosing strategies.

References

Preliminary Toxicological Assessment of Hydroxy Desmethyl Bosentan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy Desmethyl Bosentan, also known as Ro 64-1056, is a significant metabolite of the dual endothelin receptor antagonist, Bosentan. The parent compound, Bosentan, is utilized in the treatment of pulmonary arterial hypertension and is known for its potential hepatotoxicity. Emerging in vitro evidence suggests that this compound may contribute to the toxicological profile of its parent drug. This technical guide provides a comprehensive overview of the currently available preliminary toxicological data on this compound, with a focus on its in vitro hepatotoxicity. This document summarizes key experimental findings, outlines metabolic pathways, and presents detailed experimental protocols to assist researchers in the fields of drug metabolism, toxicology, and pharmacology.

Introduction

Bosentan is metabolized in the liver by the cytochrome P450 enzymes, primarily CYP2C9 and CYP3A4, into several metabolites.[1] Among these, this compound (Ro 64-1056) has been identified as a metabolite of interest from a toxicological perspective.[2] Understanding the toxicological profile of individual metabolites is crucial for a comprehensive safety assessment of a parent drug. This guide focuses on the preliminary toxicological findings related to this compound.

Metabolic Pathway of Bosentan

The formation of this compound is a multi-step process involving O-demethylation and hydroxylation of the parent drug, Bosentan. The metabolic cascade is primarily mediated by hepatic CYP450 enzymes.

Toxicological Data